molecular formula C17H14ClN3O B12566532 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide CAS No. 289631-43-2

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B12566532
CAS No.: 289631-43-2
M. Wt: 311.8 g/mol
InChI Key: DJSVPLHHJOZIDA-UHFFFAOYSA-N
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Description

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with a 4-chloro group and a 5,7-dimethyl-1,8-naphthyridine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

289631-43-2

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide

InChI

InChI=1S/C17H14ClN3O/c1-10-9-11(2)19-16-14(10)7-8-15(20-16)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,20,21,22)

InChI Key

DJSVPLHHJOZIDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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